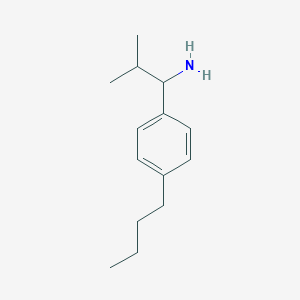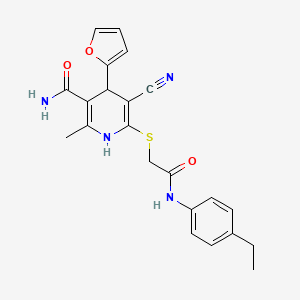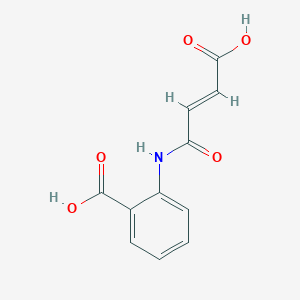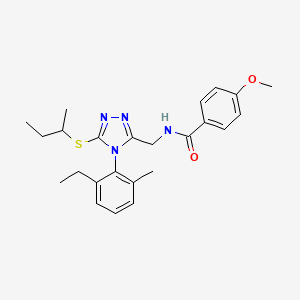![molecular formula C17H14Cl3NO3 B2985791 [2-[2-(4-Chlorophenyl)ethylamino]-2-oxoethyl] 2,4-dichlorobenzoate CAS No. 1002990-58-0](/img/structure/B2985791.png)
[2-[2-(4-Chlorophenyl)ethylamino]-2-oxoethyl] 2,4-dichlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-[2-(4-Chlorophenyl)ethylamino]-2-oxoethyl] 2,4-dichlorobenzoate is a chemical compound that has been widely used in scientific research for its unique properties. This compound is also known as CEC or Compound 6, and it is a potent inhibitor of the human epidermal growth factor receptor (HER) family. The purpose of
Applications De Recherche Scientifique
Optical Electronics
This compound’s derivatives, particularly those related to quinoline, exhibit nonlinear optical properties which are essential in the development of organic light-emitting diodes (OLEDs). The presence of delocalized π-electrons and functional groups enhances these properties, making them suitable for use in OLEDs that require materials with specific light absorption and emission characteristics .
Thermal Annealing of Thin Films
The thermal evaporation technique can be used to create thin films of this compound, which are then subjected to thermal annealing. This process affects the structural properties of the films, as observed through X-ray diffraction and scanning electron microscopy. The annealing process can lead to an increase in grain size, which is crucial for applications that require specific structural configurations .
Organic Semiconductors
Due to its π-conjugated electron system, this compound is of interest in the field of organic semiconductors. These materials have applications in gas sensors, film transistors, and photovoltaic cells. The investigation into these materials has opened up new avenues in molecular electronics, where the compound’s derivatives could play a significant role .
Biological Activities
Indole derivatives, which share a similar structural motif with the compound , have shown a wide range of biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that the compound could be modified to enhance these properties for potential therapeutic applications .
Pharmacological Research
The indole nucleus, found in many bioactive aromatic compounds, is also present in this compound. It binds with high affinity to multiple receptors, which is beneficial in developing new derivatives for various treatments. The compound’s structure could be utilized to synthesize new pharmacophores with broad-spectrum biological activities .
Synthesis of Novel Drug Molecules
The compound’s structure allows for the synthesis of novel drug molecules. By incorporating the indole nucleus into medicinal compounds, researchers can create new drugs with enhanced efficacy and targeted delivery mechanisms. This application is particularly relevant in the design of drugs with specific pharmacokinetic and pharmacodynamic profiles .
Propriétés
IUPAC Name |
[2-[2-(4-chlorophenyl)ethylamino]-2-oxoethyl] 2,4-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl3NO3/c18-12-3-1-11(2-4-12)7-8-21-16(22)10-24-17(23)14-6-5-13(19)9-15(14)20/h1-6,9H,7-8,10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGVNYBHRFPXXLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)COC(=O)C2=C(C=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-[2-(4-Chlorophenyl)ethylamino]-2-oxoethyl] 2,4-dichlorobenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenyl-3-thienyl}-4-methylbenzenecarboxamide](/img/structure/B2985712.png)
![1-isobutyl-2-(methoxymethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2985713.png)

![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(m-tolyl)butanamide](/img/structure/B2985719.png)
![8-(3,4-dimethoxyphenethyl)-3-isopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2985721.png)


![N-[2-[(4-Cyanophenyl)methoxy]ethyl]-N-methylprop-2-enamide](/img/structure/B2985724.png)
![2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3-ethylphenyl)acetamide](/img/structure/B2985725.png)
![5,6,7-Trimethyl-3-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2985726.png)
![4-[4-(6-Chloropyridazin-3-yl)-1,3-thiazol-2-yl]morpholine](/img/structure/B2985731.png)